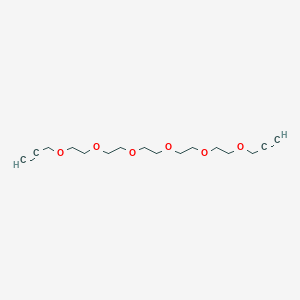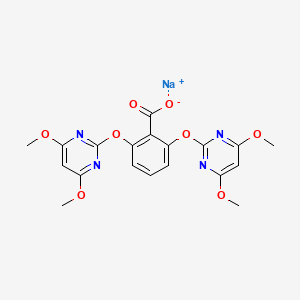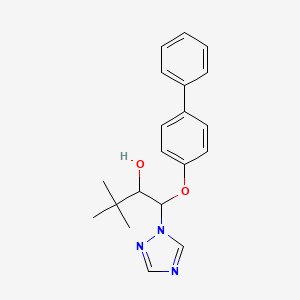
ARN272
描述
ARN 272 是一种被称为脂肪酸酰胺水解酶样花生四烯酰乙醇胺转运体抑制剂的化合物。它主要用于科学研究,以研究花生四烯酰乙醇胺转运的抑制,而花生四烯酰乙醇胺转运是内源性大麻素系统中的一个关键过程。 该化合物在动物模型中表现出调节恶心和呕吐行为的潜力 .
科学研究应用
ARN 272 在科学研究中具有广泛的应用:
化学: 用于研究花生四烯酰乙醇胺转运和抑制的机制。
生物学: 有助于理解内源性大麻素系统在各种生理过程中的作用。
医学: 在治疗恶心、呕吐和疼痛等疾病方面具有潜在的治疗应用。
作用机制
ARN 272 通过抑制花生四烯酰乙醇胺(一种关键的内源性大麻素)的转运来发挥其作用。这种抑制导致系统中花生四烯酰乙醇胺水平升高,从而可以间接激活大麻素受体。 该化合物主要靶向脂肪酸酰胺水解酶样花生四烯酰乙醇胺转运体,调节其活性并影响各种生理反应 .
生化分析
Biochemical Properties
ARN272 functions as an inhibitor of the fatty acid amide hydrolase-1-like anandamide transporter (FLAT). This inhibition prolongs the availability of anandamide, an endocannabinoid involved in regulating nausea and vomiting. This compound interacts with cannabinoid 1 (CB1) receptors indirectly by increasing anandamide levels, which in turn activates these receptors . The compound’s interaction with CB1 receptors suggests a potential role in modulating endocannabinoid signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to nausea and vomiting. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced conditioned gaping and vomiting . This effect is mediated through the activation of CB1 receptors, which are part of the endocannabinoid system. By inhibiting anandamide transport, this compound enhances the availability of anandamide, thereby modulating cell signaling pathways associated with nausea and emesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FLAT, thereby inhibiting the transport of anandamide into cells . This inhibition prevents the degradation of anandamide by fatty acid amide hydrolase (FAAH), leading to increased extracellular levels of anandamide. The elevated anandamide levels result in the activation of CB1 receptors, which are known to play a role in reducing nausea and vomiting. Additionally, this compound’s inhibition of anandamide transport suggests a facilitated transport mechanism for anandamide reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that systemic administration of this compound produces a dose-dependent suppression of nausea-induced conditioned gaping in rats and vomiting in shrews . The long-term effects of this compound on cellular function include sustained activation of CB1 receptors, which may have implications for chronic conditions involving nausea and vomiting.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, systemic administration of this compound at varying doses resulted in a dose-dependent suppression of nausea-induced conditioned gaping . Higher doses of this compound were associated with more pronounced effects, while co-administration with CB1 receptor antagonists reversed these effects. This indicates that the efficacy of this compound is closely linked to its dosage and the activation of CB1 receptors.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting the FLAT, this compound prevents the transport and subsequent degradation of anandamide by FAAH . This inhibition leads to increased levels of anandamide, which can then interact with CB1 receptors. The metabolic pathways influenced by this compound include those regulating nausea and vomiting, highlighting its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the FLAT. This interaction inhibits the transport of anandamide, leading to increased extracellular levels of the endocannabinoid . The distribution of this compound within tissues is crucial for its efficacy in modulating endocannabinoid signaling pathways. The compound’s ability to enhance anandamide availability suggests its potential for therapeutic use in conditions involving dysregulated endocannabinoid signaling.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the FLAT. By inhibiting this transporter, this compound increases the extracellular levels of anandamide, which can then interact with CB1 receptors located on the cell membrane . The localization of this compound and its effects on anandamide transport highlight its role in modulating endocannabinoid signaling at the cellular level.
准备方法
合成路线和反应条件
ARN 272 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。具体的合成路线可能有所不同,但通常涉及使用有机溶剂和催化剂来促进反应。 该化合物通常使用重结晶或色谱等技术进行纯化,以达到高纯度水平 .
工业生产方法
ARN 272 的工业生产尚未广泛记录,因为它主要用于研究目的。大规模合成可能涉及与实验室合成类似的步骤,但针对产率和纯度进行了优化。 这可能包括使用自动化合成设备和大规模纯化方法 .
化学反应分析
反应类型
ARN 272 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰 ARN 272 上的官能团。
常见试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化或酮类衍生物,而还原可产生醇类或胺类 .
相似化合物的比较
ARN 272 在选择性抑制花生四烯酰乙醇胺转运方面独树一帜,不会显着影响其他内源性大麻素代谢酶。类似的化合物包括:
URB597: 另一种脂肪酸酰胺水解酶抑制剂,但作用机制不同。
AM404: 抑制花生四烯酰乙醇胺转运,但也影响其他途径。
JZL184: 主要抑制单酰基甘油脂肪酶,它是内源性大麻素系统中的另一种酶
ARN 272 由于其特异性和有效性而脱颖而出,它可以在不广泛影响其他酶的情况下调节花生四烯酰乙醇胺水平。
属性
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNGUQNXSMHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















